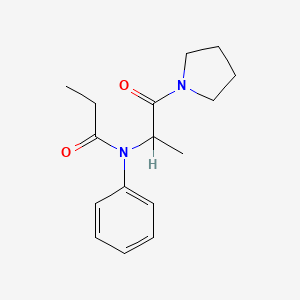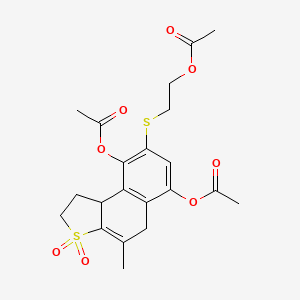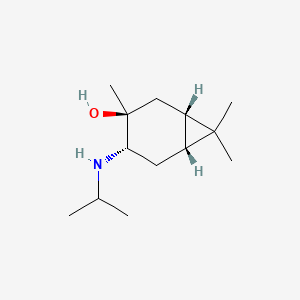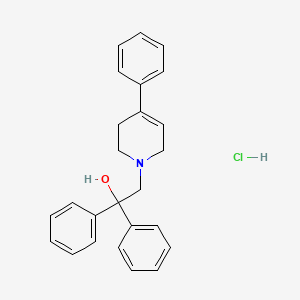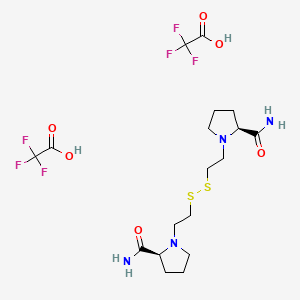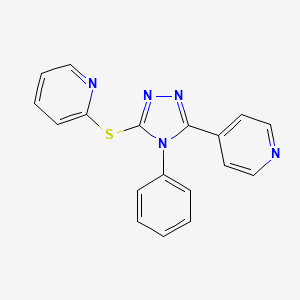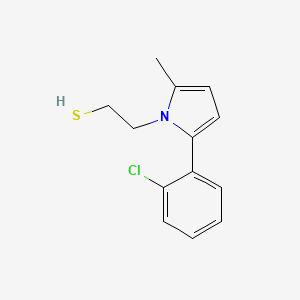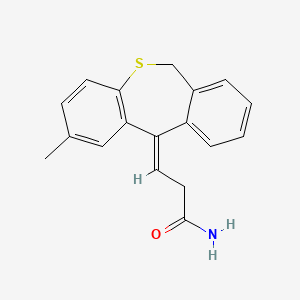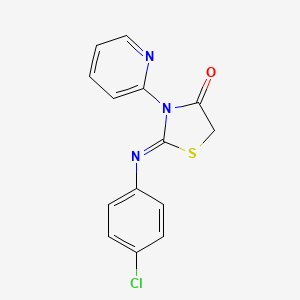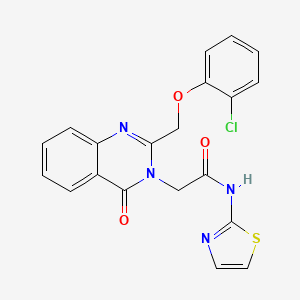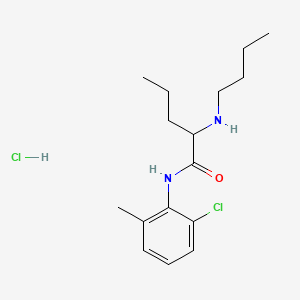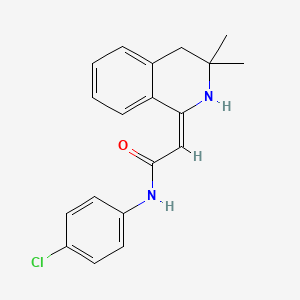
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The specific structure of this compound includes an amino group at the 4th position, a butyl group at the 5th position, a chlorine atom at the 6th position, and a methyl group at the 2nd position on the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves multi-step reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst . For the specific compound Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl-, the synthesis might involve the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloro-4,6-dimethylpyrimidine, the butyl group can be introduced via a nucleophilic substitution reaction.
Introduction of the Amino Group: The amino group can be introduced through an amination reaction, where the chlorine atom at the 4th position is replaced by an amino group using an appropriate amine source under suitable conditions.
Industrial Production Methods
Industrial production of pyrimidine derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyrimidines.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine, while oxidation can produce pyrimidine N-oxides.
科学研究应用
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, interference with DNA synthesis, and disruption of cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the butyl group.
4-Amino-5-cyano-6-alkylamino pyridine: Contains a cyano group instead of a butyl group.
Pyrido[2,3-d]pyrimidin-5-one: A fused pyrimidine derivative with different substituents.
Uniqueness
Pyrimidine, 4-amino-5-butyl-6-chloro-2-methyl- is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the butyl group at the 5th position and the chlorine atom at the 6th position can significantly influence its chemical reactivity and biological activity compared to other pyrimidine derivatives.
属性
CAS 编号 |
102207-68-1 |
|---|---|
分子式 |
C9H14ClN3 |
分子量 |
199.68 g/mol |
IUPAC 名称 |
5-butyl-6-chloro-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H14ClN3/c1-3-4-5-7-8(10)12-6(2)13-9(7)11/h3-5H2,1-2H3,(H2,11,12,13) |
InChI 键 |
GKQYZHWWZGNONQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(N=C(N=C1Cl)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


